Cas no 4291-30-9 (3-nitrobiphenyl-2-ol)

3-nitrobiphenyl-2-ol structure
3-nitrobiphenyl-2-ol structure
Product Name:3-nitrobiphenyl-2-ol
CAS No:4291-30-9
MF:C12H9NO3
MW:215.204763174057
CID:1515328
PubChem ID:160745
Update Time:2025-04-21

3-nitrobiphenyl-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-nitrobiphenyl-2-ol
    • [1,1'-biphenyl]-2-ol, 3-nitro-
    • 2-nitro-6-phenylphenol
    • CCRIS 5768
    • IIBOYMCHHLZIKC-UHFFFAOYSA-N
    • GKF488TUK6
    • NS00009700
    • 2-Hydroxy-3-nitrobiphenyl
    • 4291-30-9
    • SCHEMBL5605382
    • 3-Nitro[1,1'-biphenyl]-2-ol
    • DTXSID40195560
    • Inchi: 1S/C12H9NO3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H
    • InChI Key: IIBOYMCHHLZIKC-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.05827
  • Monoisotopic Mass: 215.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 63.37
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